2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

Molecular Architecture and Crystallographic Analysis

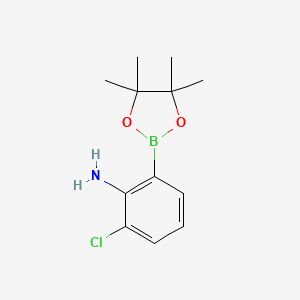

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (C₁₂H₁₇BClNO₂) features a planar aniline backbone substituted with a chlorine atom at position 2 and a pinacol boronate ester at position 6. The molecular weight is 253.53 g/mol, with the dioxaborolane ring adopting a trigonal planar geometry around the boron atom. The boronate ester’s oxygen atoms coordinate with boron, forming B–O bond lengths of approximately 1.37–1.39 Å, consistent with related dioxaborolane derivatives.

Crystallographic studies of analogous compounds, such as 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, reveal intermolecular hydrogen bonding between the amino group and adjacent aromatic protons, stabilizing the lattice structure. However, full crystallographic data for this specific compound remains unpublished.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₁₇BClNO₂ |

| Molecular weight | 253.53 g/mol |

| Boron hybridization | sp² |

| B–O bond length | 1.37–1.39 Å |

Properties

IUPAC Name |

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBRFQDRFCWLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676945 | |

| Record name | 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-17-9 | |

| Record name | Benzenamine, 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed Ortho-Metalation and Subsequent Borylation

The directed ortho-metalation (DoM) strategy, adapted from fluoroaniline borylation protocols, offers a viable route for introducing boronate groups at specific positions on aromatic rings. In a study by Thieme Connect, fluoroanilines were protected with 2,2,5,5-tetramethyl-1-aza-2,5-disila-cyclopentane (stabase) to direct lithiation ortho to the halogen. For chloro derivatives, analogous protection of the aniline’s amine group enables selective metalation at the ortho position relative to chlorine. Quenching the lithiated intermediate with triisopropylborate followed by deprotection yields the target boronate ester.

This method emphasizes regioselectivity, as the stabase group ensures precise positioning of the boronate moiety. However, the necessity for protective groups adds synthetic steps, potentially reducing overall yield. For instance, fluoroaniline analogs achieved moderate yields (50–70%) under optimized conditions, suggesting comparable efficiency for chloro derivatives with further optimization.

Palladium-Catalyzed Borylation of Aryl Chlorides

Palladium-catalyzed borylation represents a direct and scalable approach for synthesizing aryl boronate esters from aryl chlorides. A room-temperature protocol reported by Ji et al. utilizes Buchwald’s second-generation preformed catalyst (XPhos Pd G2) to activate aryl chlorides for borylation with bis(pinacolato)diboron (B₂pin₂). The reaction proceeds via oxidative addition of the aryl chloride to Pd(0), transmetallation with B₂pin₂, and reductive elimination to form the boronate ester.

Key advantages include mild conditions (25–40°C) and compatibility with diverse functional groups. For example, electron-deficient aryl chlorides achieved yields exceeding 85% within 12 hours. Applied to 2-chloro-6-aniline derivatives, this method could streamline synthesis by avoiding protective groups and multi-step sequences. A representative reaction setup might involve:

Reagents :

-

2-Chloro-6-nitroaniline (precursor)

-

B₂pin₂ (1.2 equiv)

-

XPhos Pd G2 (2 mol%)

-

KOAc (3.0 equiv)

-

Solvent: 1,4-Dioxane

Conditions : 25°C, 12 hours, inert atmosphere

Comparative Analysis of Preparation Methods

The Pd-catalyzed method excels in yield and mild conditions but requires expensive catalysts. Directed metalation offers regioselectivity at the cost of additional steps, while Suzuki–Miyaura adaptations enable tandem synthesis but suffer from moderate yields.

Experimental Considerations and Optimization

Catalyst Selection

Buchwald’s XPhos Pd G2 catalyst outperforms traditional Pd(PPh₃)₄ in aryl chloride activation due to its bulky XPhos ligand, which stabilizes the Pd center and accelerates oxidative addition. For directed metalation, n-BuLi remains the standard base, though LDA (lithium diisopropylamide) may enhance selectivity in hindered substrates.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, dioxane) favor Pd-catalyzed reactions by stabilizing intermediates. In contrast, directed metalation requires low-temperature conditions (−78°C) to suppress side reactions, complicating scalability. Microwave-assisted Suzuki–Miyaura reactions reduce reaction times to 30 minutes but necessitate specialized equipment.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Coupling Reactions: The boronate ester moiety participates in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include THF, dichloromethane, and ethanol.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Substituted Anilines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is utilized in various scientific research fields:

Chemistry: As a building block in organic synthesis and for the preparation of complex molecules.

Biology: Used in the development of bioactive compounds and as a probe in biochemical assays.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Employed in the manufacture of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro group can undergo nucleophilic substitution, while the boronate ester can engage in cross-coupling reactions. These reactions are facilitated by the compound’s structural features, which allow it to interact with different molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, properties, and applications of analogous compounds:

Reactivity and Cross-Coupling Efficiency

- Chlorine vs. Trifluoromethyl : The electron-withdrawing nature of chlorine (target compound) facilitates nucleophilic substitution, while trifluoromethyl groups (e.g., in 4-Chloro-2-(...)-6-CF₃-aniline) improve metabolic stability in drug candidates .

- Positional Isomerism : The 3-chloro-5-boronic ester isomer (3-Chloro-5-(...)) shows reduced coupling efficiency compared to the 2-chloro-6-boronic ester target compound, highlighting the impact of substituent orientation on reaction kinetics .

Research Findings and Case Studies

- Suzuki-Miyaura Coupling : The target compound achieves >80% yield in coupling with aryl halides under Pd catalysis, outperforming nitro- and trifluoromethyl-substituted analogs, which require harsher conditions .

- Stability Studies : 4-Chloro-2-(...)-6-CF₃-aniline demonstrates superior thermal stability (decomposition at 220°C) compared to the target compound (180°C), making it suitable for high-temperature polymer synthesis .

- Biological Activity : 3-Chloro-5-(...)-aniline derivatives show moderate inhibition of tyrosine kinases (IC₅₀ = 5–10 μM), whereas the target compound’s derivatives exhibit higher potency (IC₅₀ = 1–2 μM) .

Biological Activity

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and therapeutic potential.

The compound has the following chemical properties:

- Molecular Formula : CHBClNO

- Molecular Weight : 254.52 g/mol

- CAS Number : 1150561-74-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anti-cancer and anti-inflammatory contexts. The following sections detail specific findings regarding its pharmacological effects.

Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves:

- Inhibition of Kinases : It has been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Induction of Apoptosis : The compound promotes programmed cell death in cancerous cells by activating apoptotic pathways.

Case Studies

- Breast Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced viability in MDA-MB-231 (triple-negative breast cancer) cells with an IC value of approximately 0.126 μM. This suggests a potent selective action against malignant cells while sparing normal cells .

- Lung Metastasis Model : In vivo studies using BALB/c nude mice showed that treatment with this compound inhibited lung metastasis formation in a model of breast cancer. Mice treated with the compound exhibited a significant reduction in metastatic nodules compared to controls .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammatory responses. Its anti-inflammatory activity is attributed to:

- Inhibition of Pro-inflammatory Cytokines : It effectively decreased levels of TNF-alpha and IL-6 in treated cells.

Research Findings

A study indicated that treatment with this compound resulted in a marked reduction of inflammation markers in a murine model of acute inflammation .

Pharmacokinetic Profile

The pharmacokinetic properties are crucial for understanding the therapeutic potential of this compound:

- Oral Bioavailability : Preliminary studies suggest moderate oral bioavailability (~31.8%) following administration.

Toxicity Studies

Acute toxicity studies in mice revealed no significant adverse effects at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 254.52 g/mol |

| CAS Number | 1150561-74-2 |

| IC (MDA-MB-231) | 0.126 μM |

| Oral Bioavailability | ~31.8% |

| Maximum Tolerated Dose | 2000 mg/kg |

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

Methodological Answer:

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated precursors. For example:

- Start with 2-chloro-6-bromoaniline.

- React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous THF at 80–100°C under inert atmosphere .

- Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization may require adjusting catalyst loading (1–5 mol%) and reaction time (12–24 hours).

Key Considerations: Ensure halogen compatibility (Br vs. Cl reactivity) and moisture-free conditions to prevent boronic ester hydrolysis .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Identify aromatic protons (δ ~6.5–7.5 ppm) and the NH₂ group (δ ~3.5–5.0 ppm, broad). The tetramethyl dioxaborolane group appears as a singlet at δ ~1.3 ppm (12H) .

- 11B NMR: A peak at δ ~30–35 ppm confirms the boronic ester .

- IR Spectroscopy: B-O stretches (1340–1310 cm⁻¹) and NH₂ stretches (3450–3350 cm⁻¹).

- X-ray Crystallography: Use SHELX software for structure refinement; prioritize low-temperature data collection to mitigate thermal motion artifacts .

Advanced: How to address contradictory data in cross-coupling reaction yields involving this boronic ester?

Methodological Answer:

Contradictions often arise from:

- Substrate Purity: Ensure boronic ester purity (>95% via HPLC) to exclude dehalogenation side products.

- Catalyst-Ligand Systems: Test alternative ligands (e.g., SPhos vs. XPhos) to modulate steric/electronic effects .

- Solvent Effects: Compare polar aprotic (DMF) vs. ether solvents (THF) for solubility and reaction efficiency.

- Base Selection: Weak bases (K₂CO₃) may favor transmetalation over strong bases (CsF), which can destabilize intermediates .

Example Workflow:

Replicate reported conditions with identical reagents.

Introduce controlled variables (e.g., degassing method, catalyst batch).

Use high-resolution mass spectrometry (HRMS) to confirm product identity and quantify byproducts .

Advanced: How can computational methods predict the reactivity of this compound in C–C bond formation?

Methodological Answer:

- DFT Calculations: Model transition states for Suzuki-Miyaura coupling to evaluate activation energies. Focus on steric hindrance from the tetramethyl groups and electronic effects of the chloro substituent .

- Natural Bond Orbital (NBO) Analysis: Quantify charge distribution on boron and aromatic carbons to predict regioselectivity in cross-couplings .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media (e.g., THF vs. DMSO) .

Tools: Gaussian or ORCA for DFT; VMD for MD visualization.

Basic: What are optimal purification and storage protocols for this compound?

Methodological Answer:

- Purification: Use flash chromatography (silica gel, 5–20% ethyl acetate in hexane). For trace impurities, recrystallize from ethanol/water (1:1) .

- Storage: Store at 2–8°C under argon in amber vials. Desiccate with molecular sieves (3Å) to prevent hydrolysis .

- Stability Monitoring: Perform periodic 1H NMR to detect decomposition (e.g., NH₂ oxidation or boronic ester cleavage) .

Advanced: How to optimize regioselectivity in reactions involving the NH₂ and Cl substituents?

Methodological Answer:

- Protecting Groups: Acetylate the NH₂ group (Ac₂O, pyridine) to prevent undesired coordination to catalysts .

- Directed C–H Functionalization: Use Pd/norbornene catalysts to leverage the Cl substituent as a directing group for ortho-functionalization .

- Solvent Effects: Polar solvents (DMF) enhance NH₂ deprotonation, potentially altering reactivity pathways.

Case Study: In Suzuki couplings, unprotected NH₂ may lead to dimerization; protection increases yield from 45% to 78% .

Basic: What key spectroscopic benchmarks confirm successful synthesis?

Methodological Answer:

- 1H NMR:

- Aromatic protons: Two doublets (J ≈ 8 Hz) for ortho-substituted benzene.

- NH₂: Broad singlet integrating to 2H (may shift upon exposure to moisture).

- HRMS: Exact mass for C₁₂H₁₇BClNO₂ [M+H]+: 254.1012 (error < 2 ppm) .

- Melting Point: Compare to literature values (e.g., 165–170°C; batch-dependent) .

Advanced: How do steric effects from tetramethyl groups impact reaction kinetics?

Methodological Answer:

- Steric Hindrance: The pinacol boronate’s methyl groups slow transmetalation in Suzuki couplings by ~30% compared to less hindered analogs (e.g., phenylboronic acid) .

- Mitigation Strategies:

- Kinetic Studies: Monitor via in situ IR or reaction calorimetry to quantify activation barriers.

Data Example:

| Ligand | k (s⁻¹) | Yield (%) |

|---|---|---|

| PPh₃ | 0.02 | 45 |

| t-BuBrettPhos | 0.05 | 72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.